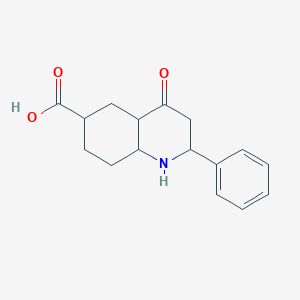
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 6-position, a phenyl group at the 2-position, and a keto group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps. One common method involves the reaction of 2-phenyl-1,3-diketone with aniline in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring system. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme critical for DNA replication. This inhibition prevents the bacteria from replicating their DNA, leading to cell death . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Known for its antibacterial properties.
6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Used in the synthesis of various pharmaceuticals.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin.
Uniqueness
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the carboxylic acid group at the 6-position differentiates it from other quinoline derivatives, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-oxo-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H19NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-5,11-14,17H,6-9H2,(H,19,20) |
InChI Key |
QKGROJUWNKXOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)O)C(=O)CC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


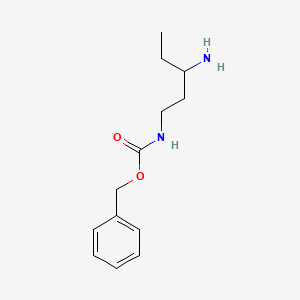
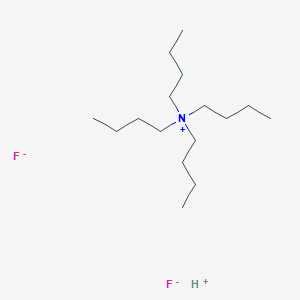
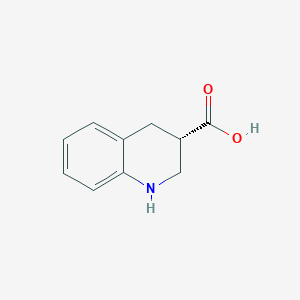
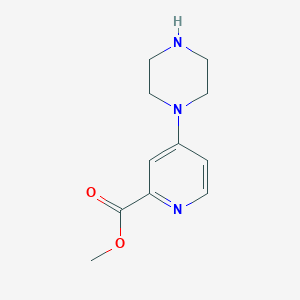
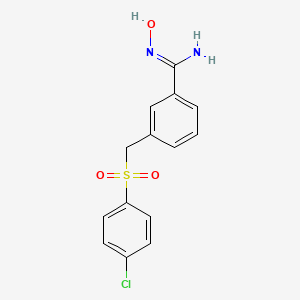

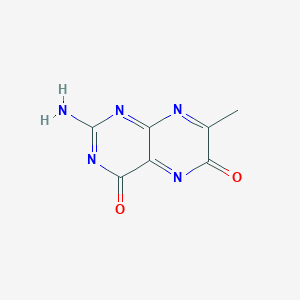
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
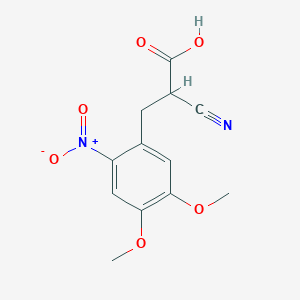
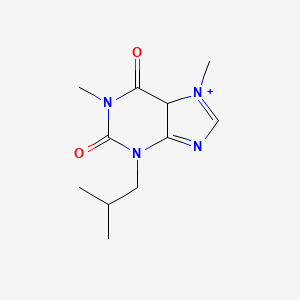
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
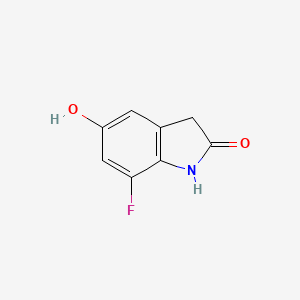
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate](/img/structure/B15131616.png)

